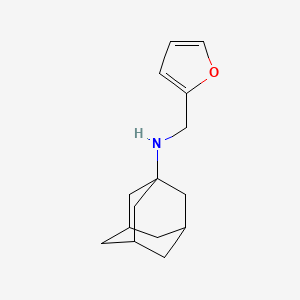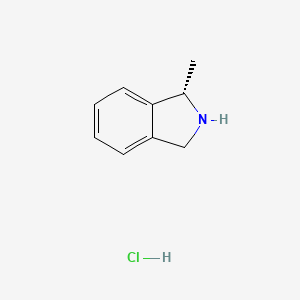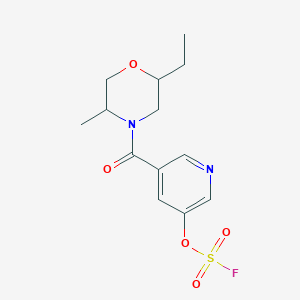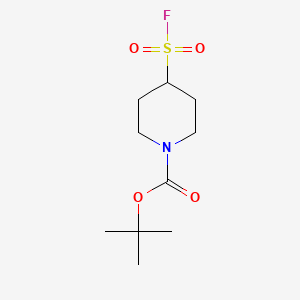![molecular formula C16H23N3O6S2 B2796073 methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate CAS No. 2034386-65-5](/img/structure/B2796073.png)
methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate is a complex organic compound known for its unique chemical structure and diverse applications in various fields such as chemistry, biology, medicine, and industry. The molecule is characterized by its combination of carbamate, sulfonamide, and bicyclic motifs, contributing to its versatility and functional diversity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. Common synthetic routes include:
Formation of the Azabicyclic Core: : This step often involves cyclization reactions using appropriate precursors under acidic or basic conditions to form the 8-azabicyclo[3.2.1]octane structure.
Sulfonylation: : Introduction of the methylsulfonyl group is usually achieved through sulfonylation reactions using methyl sulfonyl chloride in the presence of a base such as pyridine.
Carbamate Formation: : The final step involves the reaction of the intermediate product with methyl chloroformate or a similar reagent to introduce the carbamate group, completing the synthesis.
Industrial Production Methods
Industrial production methods for this compound may employ flow chemistry techniques for improved efficiency and scalability. Batch reactors under controlled conditions can ensure the desired yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate is known to undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the sulfonyl group can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: : The carbamate group can be reduced under strong reducing conditions to yield corresponding amines or alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the carbamate or sulfonyl groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate or sodium periodate for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require nucleophiles such as amines or alcohols.
Major Products
Major products formed from these reactions can include sulfoxides, sulfones, amines, and various substituted derivatives, each contributing to the compound's versatility in applications.
Wissenschaftliche Forschungsanwendungen
Methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate has a broad spectrum of scientific research applications:
Chemistry: : Used as a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for its pharmacological properties, potentially serving as a lead compound in drug discovery.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its reactive functional groups.
Wirkmechanismus
The mechanism of action for this compound involves its interaction with specific molecular targets. The carbamate and sulfonamide groups can engage in hydrogen bonding and electrostatic interactions with proteins or enzymes, altering their activity. The azabicyclic core provides rigidity to the structure, influencing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other sulfonamide and carbamate derivatives, such as:
Carbofuran: : A widely known carbamate insecticide.
Sulfamethoxazole: : A sulfonamide antibiotic.
Physostigmine: : An alkaloid with a similar azabicyclic structure used as a cholinesterase inhibitor.
Compared to these compounds, methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate stands out due to its unique combination of functional groups, providing a diverse range of chemical and biological activities.
Eigenschaften
IUPAC Name |
methyl N-[4-[(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O6S2/c1-25-16(20)17-11-3-7-15(8-4-11)27(23,24)18-12-9-13-5-6-14(10-12)19(13)26(2,21)22/h3-4,7-8,12-14,18H,5-6,9-10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXUPNNKVSSTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-(2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2795991.png)





![Methyl 3-(2-(benzylthio)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2795999.png)
![1-[(2-Chlorophenyl)methyl]-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2796001.png)

![ethyl N-[3-(4-acetylanilino)-2-cyanoacryloyl]carbamate](/img/structure/B2796003.png)
![5-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2796004.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]quinoline-2-carboxamide](/img/structure/B2796005.png)
![2-Chloro-N-[3-(1,2,4-oxadiazol-3-yl)phenyl]propanamide](/img/structure/B2796008.png)

